(R)-1-(3-Methoxyphenyl)butan-1-amine (R)-1-(3-Methoxyphenyl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17402130
InChI: InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(R)-1-(3-Methoxyphenyl)butan-1-amine

CAS No.:

Cat. No.: VC17402130

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Methoxyphenyl)butan-1-amine -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (1R)-1-(3-methoxyphenyl)butan-1-amine
Standard InChI InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1
Standard InChI Key RYUMQUUDOXZEBD-LLVKDONJSA-N
Isomeric SMILES CCC[C@H](C1=CC(=CC=C1)OC)N
Canonical SMILES CCCC(C1=CC(=CC=C1)OC)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-1-(3-methoxyphenyl)butan-1-amine, defines a four-carbon aliphatic chain (butan-1-amine) with a 3-methoxyphenyl group attached to the first carbon. The chiral center at this carbon confers stereochemical specificity, critical for interactions in biological systems. The molecular formula is C11_{11}H17_{17}NO (calculated molecular weight: 179.26 g/mol), distinguishing it from related structures such as N-[(3-methoxyphenyl)methyl]butan-1-amine (C12_{12}H19_{19}NO, PubChem CID 487841) .

Key Structural Features:

  • Chiral center: Configuration (R) at C1.

  • Methoxy group: Electron-donating substituent at the meta position on the phenyl ring.

  • Primary amine: Free -NH2_2 group at the terminal end of the butyl chain.

Synthesis and Optimization

Reductive Amination

A plausible route involves reductive amination of 3-methoxyphenylbutan-1-one. This method, analogous to the synthesis of 4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol , would employ sodium borohydride (NaBH4_4) or cyanoborohydride in the presence of an amine donor. For example:

3-Methoxyphenylbutan-1-one+NH3NaBH4(R)-1-(3-Methoxyphenyl)butan-1-amine\text{3-Methoxyphenylbutan-1-one} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{(R)-1-(3-Methoxyphenyl)butan-1-amine}

Steric and electronic effects from the methoxy group may influence reaction kinetics and enantioselectivity, necessitating chiral catalysts or resolution techniques.

Alternative Routes

  • Grignard Reaction: Addition of a butylmagnesium bromide to 3-methoxybenzaldehyde, followed by oxidation to the ketone and subsequent reductive amination.

  • Buchwald-Hartwig Amination: Coupling of a 3-methoxyphenyl halide with a butylamine precursor under palladium catalysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1^1H NMR data (based on analogs ):

  • Aromatic protons: Doublet at δ 6.7–7.1 ppm (2H, meta to -OCH3_3), multiplet at δ 6.8–7.0 ppm (2H, ortho/para).

  • Methoxy group: Singlet at δ 3.8 ppm (3H).

  • Aliphatic chain:

    • NH2_2: Broad singlet at δ 1.5–2.0 ppm (2H).

    • CH2_2 groups: Multiplets between δ 1.2–1.6 ppm (6H).

    • Chiral center (C1): Multiplet at δ 2.8–3.2 ppm (1H).

Mass Spectrometry

Expected molecular ion peak at m/z 179.1 ([M+H]+^+), with fragmentation patterns including loss of the methoxy group (-31 Da) and cleavage of the aliphatic chain.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominant lipid solubility due to the aromatic and aliphatic moieties; limited aqueous solubility (estimated logP ≈ 2.5).

  • Stability: Susceptible to oxidation at the amine group, necessitating storage under inert atmospheres.

Optical Activity

The (R)-enantiomer would exhibit specific optical rotation, measurable via polarimetry. Similar chiral amines, such as (R)-BoroLeu-(+)-Pinanediol , demonstrate rotations in the range [α]D_D +20° to +30°, suggesting comparable behavior.

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